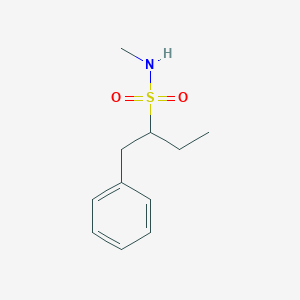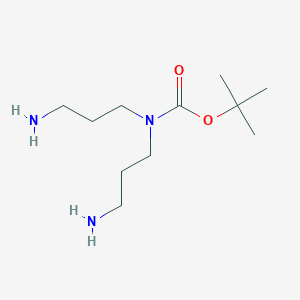![molecular formula C24H29NO4S B2627870 3-(2-ethoxyphenyl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one CAS No. 1797341-76-4](/img/structure/B2627870.png)
3-(2-ethoxyphenyl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-ethoxyphenyl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one is a useful research compound. Its molecular formula is C24H29NO4S and its molecular weight is 427.56. The purity is usually 95%.
BenchChem offers high-quality 3-(2-ethoxyphenyl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-ethoxyphenyl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Tropane Alkaloid Synthesis
The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for the family of tropane alkaloids. These alkaloids exhibit diverse and interesting biological activities. Researchers have focused on stereoselective methods to prepare this fundamental structure. Notably, some approaches involve directly constructing the bicyclic scaffold with stereochemical control, bypassing the need for an acyclic starting material. This area of study has attracted research groups worldwide .
Drug Discovery
The 8-azabicyclo[3.2.1]octane scaffold, with its nitrogen-containing heterocyclic core, holds promise in drug discovery. Its unique structure presents both opportunities and challenges. Researchers have utilized it as a key synthetic intermediate in total synthesis efforts. However, acquiring this scaffold can be intricate due to its specific architecture .
Synthetic Methodology
Efforts to develop efficient synthetic methodologies for constructing the 8-azabicyclo[3.2.1]octane scaffold have been ongoing. These methods aim to achieve stereoselectivity and streamline the preparation process. Researchers explore various strategies, including desymmetrization processes starting from achiral tropinone derivatives .
Biological Activity Studies
Given the scaffold’s presence in tropane alkaloids, investigations into its biological activities are essential. Researchers study its interactions with biological targets, potential pharmacological effects, and therapeutic applications. Understanding these aspects contributes to drug development and medicinal chemistry .
Chiral Catalyst Development
Asymmetric synthesis of the 8-azabicyclo[3.2.1]octane scaffold relies on chiral catalysts. Researchers continue to explore novel catalysts that enable efficient and enantioselective transformations. These catalysts play a crucial role in achieving the desired stereochemistry during scaffold construction .
Structural Modifications
Researchers investigate structural modifications of the scaffold to enhance its properties or tailor it for specific applications. These modifications may involve functional group variations, ring expansions, or substitutions. Such studies contribute to expanding the compound’s utility .
Propriétés
IUPAC Name |
1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(2-ethoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4S/c1-2-29-23-11-7-6-8-18(23)12-15-24(26)25-19-13-14-20(25)17-22(16-19)30(27,28)21-9-4-3-5-10-21/h3-11,19-20,22H,2,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHROIMKRSFTPHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CCC(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-ethoxyphenyl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(propan-2-yl)-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide](/img/structure/B2627790.png)
![8-(3-chlorophenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2627791.png)
![(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[1-(4-methylphenyl)sulfonylindol-3-yl]prop-2-enamide](/img/structure/B2627795.png)




![2-(4-chlorophenyl)-5-isopropyl-3-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2627803.png)


![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B2627807.png)
![(1-Amino-5-(thiophen-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(morpholino)methanone](/img/structure/B2627808.png)
